molecular formula C5H12N2S B13232655 (Thian-3-yl)hydrazine

(Thian-3-yl)hydrazine

Cat. No.: B13232655
M. Wt: 132.23 g/mol
InChI Key: ANJZJUPUJVJQDE-UHFFFAOYSA-N
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Description

(Thian-3-yl)hydrazine is a chemical compound with the molecular formula C5H12N2S It is a derivative of hydrazine, where the hydrazine moiety is bonded to a thian-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Thian-3-yl)hydrazine typically involves the reaction of thian-3-yl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thian-3-yl chloride+Hydrazine hydrateThis compound\text{Thian-3-yl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Thian-3-yl chloride+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: (Thian-3-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thian-3-yl oxides, while substitution reactions can produce various substituted hydrazine derivatives.

Scientific Research Applications

(Thian-3-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (Thian-3-yl)hydrazine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in reactions that involve the transfer of electrons. The pathways involved may include the formation of hydrazone intermediates, which can further react to form various products. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

    Hydrazine: A simpler compound with the formula N2H4, used as a reducing agent and in the synthesis of various chemicals.

    Thiazole: A heterocyclic compound containing both sulfur and nitrogen, known for its biological activity.

    Thiosemicarbazide: A derivative of hydrazine with a thioamide group, used in the synthesis of heterocyclic compounds.

Uniqueness: (Thian-3-yl)hydrazine is unique due to the presence of the thian-3-yl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

thian-3-ylhydrazine

InChI

InChI=1S/C5H12N2S/c6-7-5-2-1-3-8-4-5/h5,7H,1-4,6H2

InChI Key

ANJZJUPUJVJQDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NN

Origin of Product

United States

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